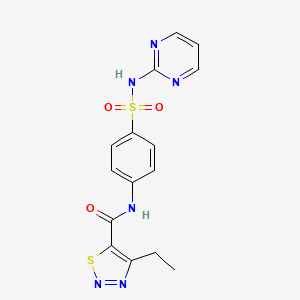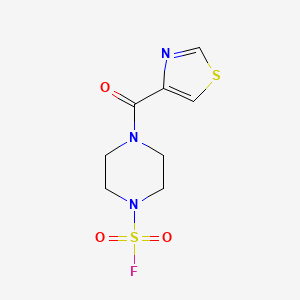
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride, also known as TPCK, is a chemical compound that has been widely used in scientific research for its ability to inhibit serine proteases. TPCK is a potent inhibitor of trypsin, chymotrypsin, and other proteases that play a critical role in many biological processes.
作用機序
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride works by irreversibly binding to the active site of serine proteases, preventing them from carrying out their normal physiological functions. The sulfonyl fluoride group of this compound reacts with the serine residue in the active site of the protease, forming a covalent bond that blocks the enzyme's activity. This compound is highly specific for serine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro, this compound inhibits the activity of trypsin, chymotrypsin, and other serine proteases, leading to a decrease in the proteolytic activity of these enzymes. In vivo, this compound has been shown to reduce inflammation and tissue damage in animal models of disease, suggesting that it may have therapeutic potential for a variety of conditions.
実験室実験の利点と制限
One of the main advantages of 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is its high specificity for serine proteases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound is also highly reactive and can bind to other proteins and molecules, leading to non-specific effects. Additionally, this compound is a potent inhibitor of serine proteases, which can make it difficult to study the physiological effects of these enzymes in vivo.
将来の方向性
There are many potential future directions for research on 4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride and its applications. One area of interest is the development of more specific and potent inhibitors of serine proteases that can be used to study their role in disease. Another area of interest is the development of new therapies based on the inhibition of serine proteases, particularly for diseases such as cancer and inflammation. Finally, there is a need for further research into the biochemical and physiological effects of this compound and other serine protease inhibitors, in order to better understand their potential therapeutic applications.
合成法
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride is synthesized by reacting thiazolidine-4-carboxylic acid with piperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with sulfonyl fluoride to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
4-(1,3-Thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride has been used extensively in scientific research as a tool to study the role of serine proteases in various biological processes. Serine proteases are involved in many physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. By inhibiting the activity of these proteases, this compound can help researchers better understand the mechanisms underlying these processes and develop new therapies for diseases.
特性
IUPAC Name |
4-(1,3-thiazole-4-carbonyl)piperazine-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S2/c9-17(14,15)12-3-1-11(2-4-12)8(13)7-5-16-6-10-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNBHPSTZLFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=N2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2507093.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)
![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)
![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)
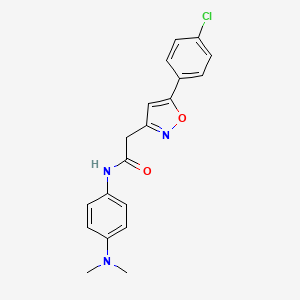

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)
![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)
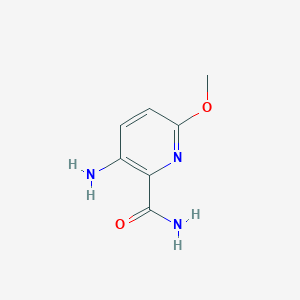
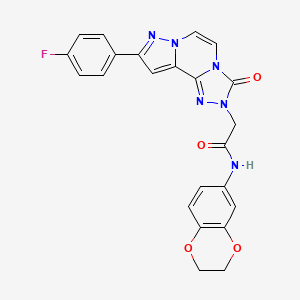

![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
